7-氨基尼美西泮

概述

描述

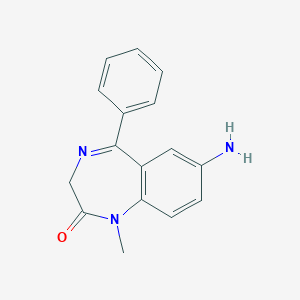

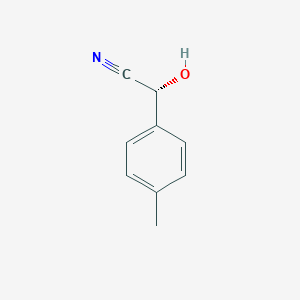

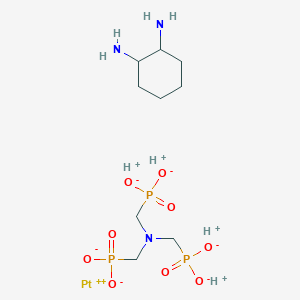

7-Amino Nimetazepam is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a molecular formula of C16H15N3O and a molecular weight of 265.316 g/mol .

科学研究应用

7-Amino Nimetazepam has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its interactions with various biological receptors.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用机制

Target of Action

7-Amino Nimetazepam, also known as 7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, is a metabolite of the benzodiazepine drug Nimetazepam . The primary targets of this compound are the central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors .

Mode of Action

7-Amino Nimetazepam interacts with its targets, the central benzodiazepine receptors, leading to enhanced GABA binding activity . GABA is a major neurotransmitter in the brain, which causes somnolence, relaxation of muscles, a decrease in anxiety, and general central nervous system depression . The compound’s interaction with these receptors enhances the inhibitory effects of GABA, leading to the various therapeutic effects of the drug.

Biochemical Pathways

It is understood that the compound’s action on the central benzodiazepine receptors enhances the inhibitory effects of gaba, a major neurotransmitter in the brain . This leads to a decrease in neuronal excitability and an increase in the threshold for seizures, among other effects.

Pharmacokinetics

When taken orally, Nimetazepam, the parent drug of 7-Amino Nimetazepam, has very good bioavailability with nearly 100% being absorbed from the gut . It is among the most rapidly absorbed and quickest acting oral benzodiazepines, and hypnotic effects are typically felt within 15–30 minutes after oral ingestion . The compound is metabolized in the liver and excreted through the kidneys .

Result of Action

The result of 7-Amino Nimetazepam’s action is a decrease in anxiety, a promotion of sleep, and a reduction in seizure activity . These effects are due to the compound’s enhancement of GABA activity, leading to an overall decrease in central nervous system activity .

Action Environment

The action of 7-Amino Nimetazepam can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile . Additionally, individual factors such as age, liver function, and genetic factors can also influence the drug’s action .

生化分析

Biochemical Properties

As a benzodiazepine, it is likely to interact with gamma-aminobutyric acid (GABA) receptors in the brain . Benzodiazepines typically enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain, thereby leading to sedative and anxiolytic effects .

Cellular Effects

Benzodiazepines are known to influence cell function by modulating the activity of GABA receptors . This modulation can affect various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

Benzodiazepines typically exert their effects at the molecular level by binding to specific sites on the GABA_A receptor, enhancing the effect of GABA and leading to increased chloride ion conductance, hyperpolarization, and inhibition of the action potential .

Temporal Effects in Laboratory Settings

Benzodiazepines are generally known for their rapid onset of action and their effects can last for several hours .

Dosage Effects in Animal Models

Benzodiazepines are known to cause sedation, muscle relaxation, and reduced anxiety at therapeutic doses, while high doses can lead to toxicity and adverse effects .

Metabolic Pathways

It is known that it is a metabolite of nimetazepam, suggesting that it is formed through the metabolism of nimetazepam .

Transport and Distribution

Benzodiazepines are generally lipophilic and are known to distribute widely throughout the body .

Subcellular Localization

Benzodiazepines are known to act at the GABA_A receptors, which are located in the cell membrane .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino Nimetazepam typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-phenyl-1,3-dihydro-1-methyl-1,4-benzodiazepin-2-one with suitable reagents to introduce the amino group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods .

化学反应分析

Types of Reactions

7-Amino Nimetazepam undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

相似化合物的比较

Similar Compounds

Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Nitrazepam: Known for its hypnotic effects.

Clonazepam: Used primarily as an anticonvulsant.

Uniqueness

7-Amino Nimetazepam is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its amino group at the 7-position and methyl group at the 1-position differentiate it from other compounds in the same class .

属性

IUPAC Name |

7-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALPQSAJOMDTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632349 | |

| Record name | 7-Aminonimetazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4959-16-4 | |

| Record name | 7-Aminonimetazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4959-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 7-Aminonimetazepam formed in the body?

A1: 7-Aminonimetazepam is a major metabolite of nimetazepam in rats. Research shows that nimetazepam is metabolized via two main pathways. One pathway leads to the formation of 7-aminonimetazepam, which can be further acetylated to 7-acetylaminonimetazepam. [] [] This suggests that 7-aminonimetazepam likely forms through a similar metabolic route in humans.

Q2: What analytical methods are used to detect and quantify 7-Aminonimetazepam in biological samples?

A2: Several analytical techniques have been employed. Gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify and quantify 7-aminonimetazepam in rat urine after extraction with solid-phase extraction. [] [] Additionally, a highly sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for simultaneous analysis of various phenethylamine-type drugs, including 7-aminonimetazepam, in postmortem blood and urine samples. []

Q3: Has 7-Aminonimetazepam been detected in cases of drug intoxication?

A3: Yes, 7-aminonimetazepam has been identified in postmortem blood samples alongside other substances. For example, in one autopsy case, 7-aminonimetazepam was found in combination with 7-aminoflunitrazepam (a metabolite of flunitrazepam), chlorpheniramine, and diphenidine. [] While the study attributed death to the combined toxicity of the drugs, it highlights the presence of 7-aminonimetazepam in forensic contexts.

Q4: Is there evidence of 7-Aminonimetazepam presence in wastewater?

A4: Research focusing on emerging psychoactive substances in wastewater detected several benzodiazepines, including 7-aminonimetazepam, in influent wastewater from South Australia. [] This finding indicates the use of nimetazepam and its subsequent metabolism to 7-aminonimetazepam within the studied population.

Q5: Are there any known safety concerns regarding 7-Aminonimetazepam?

A5: While 7-aminonimetazepam itself hasn't been extensively studied for toxicity, its parent drug, nimetazepam, is a potent benzodiazepine with a significant risk of dependence and overdose. [] Given its structural similarity to nimetazepam, it is plausible that 7-aminonimetazepam might possess similar pharmacological properties and safety concerns. Further research is necessary to determine its specific toxicological profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)